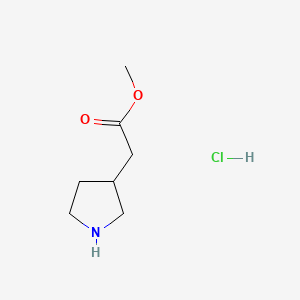

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-pyrrolidin-3-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6-2-3-8-5-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVXNHFLFAPGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126794-67-9 | |

| Record name | 3-pyrrolidineacetic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a key building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate. Its structural motif, featuring a pyrrolidine ring, is prevalent in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, analytical characterization methods, and its role in the development of novel therapeutics. The information presented herein is intended to support researchers and drug development professionals in their efforts to synthesize and utilize this versatile intermediate.

Chemical Properties

This compound is a pyrrolidine derivative with the chemical formula C₇H₁₄ClNO₂. It is the hydrochloride salt of the methyl ester of 2-(pyrrolidin-3-yl)acetic acid. The presence of a chiral center at the 3-position of the pyrrolidine ring means that it can exist as different stereoisomers.

| Property | Value | References |

| CAS Number | 1126794-67-9 (racemate) | [1] |

| 1024038-31-0 ((R)-enantiomer) | [2][3] | |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 179.64 g/mol | [2] |

| IUPAC Name | methyl 2-(pyrrolidin-3-yl)acetate;hydrochloride | [1] |

| Appearance | Typically a white to yellow solid or liquid | [2] |

| Storage | Room temperature, under inert gas (e.g., Argon or Nitrogen) at 2-8°C is also recommended | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving the protection of the pyrrolidine nitrogen, introduction of the acetate moiety, and subsequent deprotection. Below is a detailed, plausible experimental protocol based on common synthetic strategies for similar pyrrolidine derivatives.

Synthetic Workflow

Caption: Plausible synthetic workflow for this compound.

Detailed Methodologies

Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine To a solution of 3-pyrrolidinol in a suitable solvent (e.g., dichloromethane), di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield N-Boc-3-hydroxypyrrolidine.

Step 2: Synthesis of N-Boc-3-pyrrolidinone N-Boc-3-hydroxypyrrolidine is dissolved in an appropriate solvent like dichloromethane. An oxidizing agent, such as Dess-Martin periodinane (DMP), is added, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified to give N-Boc-3-pyrrolidinone.

Step 3: Synthesis of tert-Butyl 3-(cyanomethylidene)pyrrolidine-1-carboxylate A Wittig or Horner-Wadsworth-Emmons reaction is employed to introduce the cyanomethylidene group. For instance, a phosphonate ylide, such as diethyl (cyanomethyl)phosphonate, is treated with a base (e.g., NaH) in an anhydrous solvent (e.g., THF) at 0°C. N-Boc-3-pyrrolidinone is then added, and the reaction is allowed to warm to room temperature and stirred until completion. Work-up and purification provide the desired product.

Step 4: Synthesis of N-Boc-pyrrolidine-3-acetic acid The double bond and the nitrile group of tert-butyl 3-(cyanomethylidene)pyrrolidine-1-carboxylate are reduced, for example, by catalytic hydrogenation (e.g., H₂ over Pd/C). This is followed by hydrolysis of the resulting amine to the carboxylic acid under acidic or basic conditions to yield N-Boc-pyrrolidine-3-acetic acid.

Step 5: Synthesis of Methyl N-Boc-2-(pyrrolidin-3-yl)acetate N-Boc-pyrrolidine-3-acetic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or by using a coupling agent. The reaction is typically heated to reflux. After completion, the solvent is evaporated, and the crude ester is purified.

Step 6: Synthesis of this compound The N-Boc protecting group is removed under acidic conditions. A solution of Methyl N-Boc-2-(pyrrolidin-3-yl)acetate in a solvent like dioxane or diethyl ether is treated with a solution of hydrogen chloride (e.g., 4M HCl in dioxane). The reaction is stirred at room temperature. The hydrochloride salt often precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques. Commercial suppliers often provide a certificate of analysis with the following specifications.

| Analytical Method | Typical Specification |

| Purity (HPLC) | ≥95% |

| ¹H NMR | Conforms to structure |

| Mass Spectrometry (MS) | Conforms to structure |

| Infrared Spectroscopy (IR) | Conforms to structure |

Biological Context and Applications

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability, and the ability to interact with various biological targets.

This intermediate is particularly valuable for the development of drugs targeting neurological disorders. The pyrrolidine ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, which is critical for binding to receptors and enzymes in the central nervous system.

Representative Signaling Pathway in CNS Drug Discovery

While the direct biological activity of this compound is not documented, it is a precursor to compounds that may act on various signaling pathways. For instance, a drug synthesized from this intermediate could potentially modulate neurotransmitter signaling. The following diagram illustrates a hypothetical mechanism where a derivative of this compound acts as an antagonist at a G-protein coupled receptor (GPCR) involved in a neurological signaling cascade.

Caption: Hypothetical signaling pathway modulated by a drug derived from the title compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds, particularly those aimed at treating neurological disorders. This guide has provided an overview of its chemical properties, a plausible and detailed synthetic route, methods for its analytical characterization, and its potential applications in drug discovery. The provided information aims to facilitate the work of researchers and professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide on the Solubility and Stability of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride, focusing on its solubility and stability. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized methodologies and experimental protocols required to generate this critical information for research, development, and formulation purposes. The guide details experimental workflows for determining solubility in various solvents and for assessing stability under different environmental conditions, in accordance with established regulatory guidelines. All quantitative data that would be generated from these protocols are presented in structured tables for clarity and ease of comparison. Furthermore, logical workflows and experimental processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of bioactive molecules.[1][2][3] Its structure, featuring a pyrrolidine ring, is a common motif in medicinal chemistry.[4] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, process chemistry, and formulation development.[5][6] This guide provides the necessary theoretical background and detailed experimental protocols to empower researchers to determine these crucial parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | methyl 2-pyrrolidin-3-ylacetate;hydrochloride | [1] |

| CAS Number | 1126794-67-9 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [7] |

| Molecular Weight | 179.64 g/mol | [7] |

| Appearance | White solid (typical for similar compounds) | [8] |

| General Solubility | Soluble in water | [8] |

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design.[5] The following sections detail the protocol for determining the equilibrium solubility of this compound.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[9][10]

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Selection of solvents (e.g., Water, PBS (pH 7.2), Ethanol, Methanol, DMSO, DMF)[11]

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[1][5]

-

pH meter

Procedure:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.[9]

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C and 37 °C).[12]

-

Agitate the samples for a sufficient duration to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[9]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

-

For aqueous solutions, measure the pH of the saturated solution.

Data Presentation: Solubility

The results from the solubility studies should be recorded as shown in Table 2.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | pH (for aqueous solutions) |

| Water | 25 | |||

| Water | 37 | |||

| PBS (pH 7.4) | 25 | |||

| PBS (pH 7.4) | 37 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| DMSO | 25 | |||

| DMF | 25 |

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[13][14]

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways.[15] This information is vital for developing stability-indicating analytical methods.[15]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a range of HCl solutions. Store samples at room temperature and elevated temperatures (e.g., 60 °C) and analyze at various time points.

-

Alkaline Hydrolysis: Dissolve the compound in a range of NaOH solutions. Given that esters can undergo base-catalyzed hydrolysis, this is a critical test.[16] Store samples at room temperature and analyze at various time points.

-

Oxidative Degradation: Dissolve the compound in a solution of H₂O₂. Store the sample at room temperature and analyze at different time intervals.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) with and without humidity control.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]

For all conditions, a control sample should be stored under normal conditions. The analysis should be performed using a stability-indicating method that can separate the intact drug from its degradation products.

Data Presentation: Stability

The results of the forced degradation studies should be summarized as shown in Table 3.

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Number of Degradants | Remarks (e.g., Major Degradant Peak Area) |

| 0.1 M HCl (60 °C) | 0 | |||

| 24 | ||||

| 72 | ||||

| 0.1 M NaOH (RT) | 0 | |||

| 4 | ||||

| 24 | ||||

| 3% H₂O₂ (RT) | 0 | |||

| 24 | ||||

| 72 | ||||

| Thermal (80 °C) | 0 | |||

| 72 | ||||

| 168 | ||||

| Photostability | - |

Long-Term Stability

For determining the shelf-life, long-term stability studies under ICH recommended storage conditions are necessary.[13] A structurally similar compound, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride), is reported to be stable for at least 5 years when stored at -20°C.[11]

Recommended Long-Term Storage Conditions for Testing:

-

25 °C ± 2 °C / 60% RH ± 5% RH

-

30 °C ± 2 °C / 65% RH ± 5% RH

-

40 °C ± 2 °C / 75% RH ± 5% RH (Accelerated)

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

-

Accelerated: 0, 3, 6 months[13]

Visualization: Stability Testing Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to the detailed experimental protocols will enable researchers and drug development professionals to generate the necessary data to support further research, formulation development, and regulatory submissions. While specific quantitative data for this compound is sparse in the public domain, the methodologies outlined here are based on established scientific principles and regulatory guidelines, ensuring the generation of high-quality, reliable data.

References

- 1. This compound [synhet.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. japsonline.com [japsonline.com]

- 14. www3.paho.org [www3.paho.org]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Mechanism of Action of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride is a heterocyclic compound with potential applications in neuroscience research and drug development. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural similarity to well-characterized pyrrolidine derivatives strongly suggests its primary mechanism of action is the inhibition of gamma-aminobutyric acid (GABA) transporters (GATs). This guide synthesizes the available information on related compounds to propose a mechanism of action for this compound, provides detailed experimental protocols for its characterization, and presents relevant data from key analogs.

Introduction

This compound is a pyrrolidine derivative that has been identified as a key intermediate in the synthesis of various bioactive molecules targeting neurological disorders.[1][2] The pyrrolidine ring is a common scaffold in the design of compounds that interact with central nervous system receptors.[1] Based on the established pharmacology of structurally related compounds, particularly pyrrolidine-2-acetic acid derivatives, it is hypothesized that this compound functions as an inhibitor of GABA uptake.

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is tightly regulated by GATs.[3] By inhibiting these transporters, the concentration of GABA in the synaptic cleft is increased, leading to enhanced GABAergic neurotransmission. This mechanism is a validated therapeutic target for conditions such as epilepsy and anxiety.

Proposed Mechanism of Action: Inhibition of GABA Transporters

The proposed mechanism of action for this compound is the inhibition of GABA transporters. There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1). GAT-1 is predominantly found in neurons, while GAT-3 is primarily located in astrocytes. The inhibition of these transporters prevents the reuptake of GABA from the synaptic cleft, thereby prolonging its presence and enhancing the activation of postsynaptic GABA receptors (GABAA and GABAB). This leads to an overall increase in inhibitory tone in the brain.

Below is a diagram illustrating the proposed signaling pathway.

Caption: Proposed mechanism of action of this compound.

Pharmacological Data for Structural Analogs

While specific quantitative data for this compound is not available, studies on pyrrolidine-2-acetic acid derivatives provide valuable insights into the potential potency and selectivity of this compound class. The following table summarizes the inhibitory activity (IC50) of key analogs at GAT-1 and GAT-3.

| Compound | Target | IC50 (µM) | Reference |

| (S)-N-(4,4-Diphenylbut-3-en-1-yl)pyrrolidine-2-acetic acid | GAT-1 | 0.396 | [4] |

| (S)-N-(4,4-Di(3-methylthiophen-2-yl)but-3-en-1-yl)pyrrolidine-2-acetic acid | GAT-1 | 0.343 | [4] |

| (R)-N-(2-[Tris(4-methoxyphenyl)methoxy]ethyl)pyrrolidine-2-acetic acid | GAT-3 | 3.1 | [4] |

| (2S,4R)-4-Hydroxy-N-(4,4-diphenylbut-3-en-1-yl)pyrrolidine-2-acetic acid | GAT-1 | 5.1 | [5] |

| (2S,4R)-4-Hydroxy-N-(4,4-di(3-methylthiophen-2-yl)but-3-en-1-yl)pyrrolidine-2-acetic acid | GAT-1 | 6.6 | [5] |

| (2R,4S)-4-Hydroxy-N-(4,4-diphenylbut-3-en-1-yl)pyrrolidine-2-acetic acid | GAT-3 | 19.9 | [5] |

Experimental Protocols

To elucidate the precise mechanism of action and pharmacological profile of this compound, the following experimental protocols are recommended.

[3H]GABA Uptake Inhibition Assay

This assay determines the ability of the test compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GABA transporters.

Methodology:

-

Preparation of Synaptosomes or Transfected Cells:

-

For synaptosomes, brain tissue (e.g., rat cortex) is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

For transfected cells, cell lines (e.g., HEK293) are transiently or stably transfected with the cDNA for the desired GABA transporter subtype (GAT-1, GAT-2, GAT-3, or BGT-1).

-

-

Uptake Assay:

-

Synaptosomes or transfected cells are pre-incubated with the test compound (this compound) at various concentrations.

-

[3H]GABA is added to initiate the uptake reaction.

-

The incubation is carried out at 37°C for a defined period (e.g., 5-10 minutes).

-

The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.[6]

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor).

-

IC50 values are determined by non-linear regression analysis of the concentration-response curves.

-

Caption: Workflow for a [3H]GABA uptake inhibition assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the electrical currents mediated by GABA transporters in response to GABA application and the modulatory effects of the test compound.

Methodology:

-

Cell Preparation:

-

Cells expressing the target GABA transporter are cultured on coverslips.

-

A single cell is selected for recording.

-

-

Patch-Clamp Recording:

-

A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (giga-seal).

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.[7][8]

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

-

Drug Application:

-

GABA is applied to the cell to evoke a transporter-mediated current.

-

The test compound is then co-applied with GABA or pre-applied to assess its effect on the GABA-evoked current.

-

-

Data Analysis:

-

The amplitude of the GABA-evoked current is measured in the absence and presence of the test compound.

-

The percentage of inhibition or potentiation is calculated.

-

Concentration-response curves are generated to determine the IC50 or EC50 of the compound.

-

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Conclusion

Based on the analysis of its structural analogs, this compound is proposed to function as an inhibitor of GABA transporters, with a potential to modulate GABAergic neurotransmission. This mechanism of action suggests its utility as a research tool for studying the GABA system and as a potential lead compound for the development of novel therapeutics for neurological and psychiatric disorders. However, direct experimental validation is crucial to confirm this proposed mechanism and to determine the pharmacological profile, including potency, selectivity, and efficacy, of this specific compound. The experimental protocols detailed in this guide provide a clear path for such investigations.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [synhet.com]

- 3. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Patch Clamp Protocol [labome.com]

Chiral Properties of Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride is a chiral molecule of significant interest in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in its biological activity, making the understanding and control of its chiral properties paramount for research and pharmaceutical applications. This technical guide provides a comprehensive overview of the chiral characteristics of this compound, including its synthesis, chiral separation, and potential pharmacological relevance. The information is presented to aid researchers and scientists in their exploration of this compound and its derivatives.

Physicochemical and Chiral Properties

This compound possesses a stereocenter at the C3 position of the pyrrolidine ring, leading to the existence of two enantiomers: (R)-Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride and (S)-Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride. The hydrochloride salt is typically a white solid soluble in water.[1] While specific optical rotation values for the individual enantiomers are not widely published in readily available literature, the compound is known to possess optical properties.[1]

Table 1: Physicochemical Properties of (R)-Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride [2]

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride |

| CAS Number | 1024038-31-0 |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure forms of Methyl 2-(pyrrolidin-3-YL)acetate is crucial for evaluating their distinct biological activities. Stereoselective synthesis methods are often employed, starting from chiral precursors.[3] Alternatively, racemic mixtures can be synthesized and subsequently resolved into their individual enantiomers.

General Synthetic Approach

A common method for the preparation of the hydrochloride salt involves reacting the free base, Methyl 2-(pyrrolidin-3-YL)acetate, with hydrochloric acid.[1] The synthesis of the core pyrrolidine acetic acid structure can be achieved through various organic synthesis routes.

Chiral Resolution

The separation of racemic Methyl 2-(pyrrolidin-3-YL)acetate can be achieved using chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.

Experimental Protocol: Chiral HPLC for Enantiomeric Resolution (General Method)

This protocol provides a general guideline for developing a chiral HPLC method for the separation of enantiomers of pyrrolidine derivatives. Optimization of the mobile phase, stationary phase, and other parameters is typically required for a specific compound.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral column.

-

Chiral Stationary Phases (CSPs): A screening of different CSPs is recommended to find the one that provides the best separation. Common choices include polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) or Pirkle-type columns.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of water, acetonitrile, or methanol with appropriate additives is employed. The exact ratio needs to be optimized for optimal separation.

-

Flow Rate: Typically in the range of 0.5 - 2.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

-

Procedure:

-

Dissolve a small amount of the racemic mixture in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the optimized mobile phase.

-

Monitor the separation of the enantiomers using the UV detector.

-

The retention times of the two peaks will correspond to the (R) and (S) enantiomers.

-

dot

References

Spectroscopic and Structural Elucidation of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride. The information is curated for professionals in research and development who require detailed structural and analytical information for this compound.

Compound Identification

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 1126794-67-9 | [1][2] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 179.65 g/mol | [2] |

| IUPAC Name | methyl 2-pyrrolidin-3-ylacetate;hydrochloride | [1] |

Spectroscopic Data Summary

While comprehensive, publicly available experimental spectra for this compound are limited, data from various chemical suppliers confirms its structural identity. The following tables summarize the available and expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental 1H and 13C NMR data for this compound is not publicly available. However, based on its chemical structure, the following table outlines the expected chemical shifts.

Table 2.1.1: Predicted 1H NMR Spectral Data

| Protons | Chemical Shift (ppm, δ) | Multiplicity | Integration |

| -O-CH ₃ | ~3.7 | Singlet | 3H |

| -CH ₂-COO- | ~2.5 - 2.7 | Doublet | 2H |

| Pyrrolidine ring protons | ~1.8 - 3.5 | Multiplets | 7H |

| -NH ₂⁺- | ~9.0 - 10.0 | Broad Singlet | 2H |

Table 2.1.2: Predicted 13C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm, δ) |

| C =O (Ester) | ~172 |

| -O-C H₃ | ~52 |

| Pyrrolidine ring carbons | ~25 - 55 |

| -C H₂-COO- | ~38 |

| C H (on pyrrolidine ring) | ~35 |

Infrared (IR) Spectroscopy

Specific IR absorption data is not publicly detailed. However, the characteristic functional groups in the molecule would produce the following expected absorption bands.

Table 2.2.1: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium salt) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | ~1740 | Strong |

| N-H Bend | 1600 - 1500 | Medium |

| C-O Stretch (Ester) | 1300 - 1150 | Strong |

Mass Spectrometry (MS)

While experimental mass spectra are not available in the public domain, predicted mass-to-charge ratios for various adducts of the free base, Methyl 2-(pyrrolidin-2-yl)acetate (a constitutional isomer), are available and can provide an estimation for the target molecule.[4] The nominal mass of the free base of Methyl 2-(pyrrolidin-3-YL)acetate is 143.19 g/mol .

Table 2.3.1: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ (of free base) | 144.1 |

| [M+Na]⁺ (of free base) | 166.1 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, the following are generalized protocols that would be suitable for obtaining the data presented above.

NMR Spectroscopy Protocol

-

Instrument: A 300, 400, or 500 MHz NMR Spectrometer.

-

Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O) are suitable solvents for hydrochloride salts.

-

Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

-

1H NMR Parameters:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-64.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

13C NMR Parameters:

-

Pulse Program: Proton-decoupled.

-

Number of Scans: 1024 or more, depending on concentration.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

-

IR Spectroscopy Protocol

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent like methanol and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Measurement Mode: Transmittance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry Protocol

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a mixture of water and acetonitrile, at a concentration of approximately 1 mg/mL.

-

Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A range such as m/z 50-500 would be appropriate to observe the molecular ion and potential fragments.

Logical Relationship of Analysis

The following diagram illustrates the workflow for the structural characterization of this compound.

Caption: Workflow for the spectroscopic analysis and structural confirmation of the target compound.

References

The Pivotal Role of Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride is a key chiral building block in modern medicinal chemistry. Its pyrrolidine core is a prevalent scaffold in a multitude of biologically active molecules, making this intermediate highly valuable for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies such as Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols, data analysis, and visualizations of relevant biological pathways are presented to support researchers in leveraging this versatile intermediate for drug discovery and development.

Introduction

The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. This compound, available in both racemic and chiral forms, serves as a crucial starting material for introducing the 3-substituted pyrrolidine moiety into more complex molecules. This guide will delve into the technical aspects of this intermediate, providing a resource for its effective utilization in pharmaceutical research and development.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. The compound is typically a white to off-white solid and is soluble in water.[3]

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2-(pyrrolidin-3-yl)acetate;hydrochloride | [4] |

| Synonyms | (R)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, Methyl (R)-pyrrolidine-3-acetate HCl | [3][5] |

| CAS Number | 1126794-67-9 (racemate), 1024038-31-0 ((R)-enantiomer) | [4][5] |

| Molecular Formula | C₇H₁₄ClNO₂ | [6] |

| Molecular Weight | 179.64 g/mol | [6] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water | [3] |

| Predicted ¹H NMR | (400.13 MHz, DMSO-d6) δ 1.52-1.57 (1H, m), 2.063-2.13 (1H, m), 2.47-2.59 (3H, am), 2.7-2.8 (1H, m), 3.03-3.12 (1H, m), 3.14-3.25 (1H, m), 3.27-3.48 (3H, m) | [7] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the esterification of the corresponding pyrrolidine-3-acetic acid, which can be prepared through various synthetic routes. A common strategy involves the use of a protected pyrrolidine precursor to control reactivity and stereochemistry.

General Synthetic Workflow

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl (R)-pyrrolidin-3-yl-acetate HCl/(R)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, CAS No. 1024038-31-0 - iChemical [ichemical.com]

In-Depth Technical Guide: Synthesis of Novel Compounds from Methyl 2-(pyrrolidin-3-yl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a valuable and versatile chiral building block in modern medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds, offering a three-dimensional framework that can effectively explore chemical space and interact with biological targets. This technical guide provides a comprehensive overview of the synthesis of novel compounds derived from this compound, focusing on key synthetic transformations, detailed experimental protocols, and data presentation to facilitate the design and execution of synthetic campaigns.

The strategic importance of this starting material lies in its bifunctional nature: a secondary amine within the pyrrolidine ring that serves as a nucleophilic handle for a variety of functionalization reactions, and a methyl ester that can be further modified, for instance, through hydrolysis and subsequent amide bond formation. This guide will delve into the practical aspects of derivatizing this core structure, providing researchers with the necessary information to generate libraries of novel compounds for screening and lead optimization.

Core Synthetic Strategies and Methodologies

The secondary amine of the pyrrolidine ring is the primary site for derivatization. The most common and effective strategies for modifying this compound include N-acylation, N-alkylation, N-arylation, and the formation of ureas and thioureas.

N-Acylation and Amide Bond Formation

N-acylation is a fundamental transformation for introducing a wide array of functional groups onto the pyrrolidine nitrogen. This is typically achieved by reacting the free base of methyl 2-(pyrrolidin-3-yl)acetate with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, or by direct coupling with a carboxylic acid using a suitable coupling agent.

Experimental Protocol: General Procedure for Amide Coupling

A common method for amide bond formation involves the use of peptide coupling reagents.

-

Reaction Setup: To a solution of the carboxylic acid (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, HBTU, or EDC with HOBt; 1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA); 2.0-3.0 equivalents).

-

Addition of Amine: To this activated mixture, add a solution of this compound (1.0 equivalent) and an additional equivalent of the base in the same solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-acylated product.

N-Alkylation

N-alkylation introduces alkyl substituents to the pyrrolidine nitrogen, which can significantly impact the steric and electronic properties of the resulting molecule. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Experimental Protocol: Direct N-Alkylation with Alkyl Halides

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0-3.0 equivalents) to neutralize the hydrochloride and facilitate the reaction.

-

Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, benzyl bromide; 1.0-1.2 equivalents) to the suspension.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (50-80 °C) for several hours to overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.

N-Arylation

The introduction of an aryl group on the pyrrolidine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods are powerful tools for creating carbon-nitrogen bonds.

Urea and Thiourea Formation

Urea and thiourea moieties are important pharmacophores in many drug molecules. They can be readily synthesized from methyl 2-(pyrrolidin-3-yl)acetate.

Experimental Protocol: Synthesis of Ureas and Thioureas

-

Reaction with Isocyanates/Isothiocyanates: To a solution of this compound (1.0 equivalent) and a base (e.g., TEA or DIPEA; 2.0 equivalents) in a solvent like DCM or THF, add the corresponding isocyanate or isothiocyanate (1.0-1.1 equivalents) dropwise at 0 °C or room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a few hours until the reaction is complete as monitored by TLC.

-

Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is dried and concentrated to give the crude product, which can be purified by crystallization or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of novel compounds from methyl 2-(pyrrolidin-3-yl)acetate.

Table 1: N-Acylation of Methyl 2-(pyrrolidin-3-yl)acetate

| Entry | Acylating Agent | Coupling Reagent/Base | Solvent | Time (h) | Yield (%) | Analytical Data (Reference) |

| 1 | Benzoic Acid | HATU / DIPEA | DMF | 12 | 85 | LC-MS, ¹H NMR |

| 2 | Acetic Anhydride | Pyridine | DCM | 4 | 92 | GC-MS, ¹H NMR |

| 3 | 4-Chlorobenzoyl Chloride | TEA | DCM | 6 | 88 | LC-MS, ¹H NMR |

Table 2: N-Alkylation of Methyl 2-(pyrrolidin-3-yl)acetate

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Analytical Data (Reference) |

| 1 | Methyl Iodide | K₂CO₃ | Acetonitrile | 60 | 18 | 78 | GC-MS, ¹H NMR |

| 2 | Benzyl Bromide | K₂CO₃ | DMF | RT | 24 | 82 | LC-MS, ¹H NMR |

| 3 | Acetaldehyde (Reductive Amination) | NaBH(OAc)₃ | DCE | RT | 12 | 75 | LC-MS, ¹H NMR |

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for the key synthetic transformations described.

Caption: General workflow for the N-acylation of methyl 2-(pyrrolidin-3-yl)acetate.

Caption: General workflow for the direct N-alkylation of methyl 2-(pyrrolidin-3-yl)acetate.

Signaling Pathways and Biological Relevance

Derivatives of pyrrolidine are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, N-substituted pyrrolidines have been investigated as modulators of dopamine, serotonin, and norepinephrine transporters, making them relevant for the treatment of neurological and psychiatric disorders.

The specific biological activity of novel derivatives of methyl 2-(pyrrolidin-3-yl)acetate will depend on the nature of the substituent introduced. For example, the incorporation of aromatic and heterocyclic moieties through N-acylation or N-arylation can lead to compounds with affinity for specific receptor subtypes.

Caption: Hypothetical signaling pathway for a novel pyrrolidine derivative targeting a GPCR.

Conclusion

This compound is a highly valuable starting material for the synthesis of diverse libraries of novel compounds with potential therapeutic applications. The synthetic methodologies outlined in this guide, including N-acylation, N-alkylation, and urea/thiourea formation, provide a robust toolkit for medicinal chemists. The provided experimental protocols and data tables serve as a practical resource for the efficient and reproducible synthesis of these derivatives. Further exploration of the biological activities of these novel compounds is warranted and could lead to the discovery of new drug candidates for a variety of diseases.

An In-depth Technical Guide to Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride in Central Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride is a heterocyclic compound featuring a pyrrolidine ring, a structural motif of significant interest in central nervous system (CNS) drug discovery.[1][2] While primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules, its structural similarity to known modulators of neurotransmitter systems suggests potential intrinsic activity and applications in neuroscience research.[1] This technical guide provides a comprehensive overview of the current understanding of this compound and its analogs in the context of CNS research, with a particular focus on its potential role as a modulator of GABAergic neurotransmission.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its application in research and development.

| Property | Value | Reference |

| CAS Number | 1126794-67-9 | [1][3] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [4] |

| IUPAC Name | methyl 2-(pyrrolidin-3-yl)acetate;hydrochloride | [3] |

| Appearance | Yellow Liquid | [1] |

| Purity | Typically >97.5% | [1] |

Role in CNS Research: A Focus on GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, playing a critical role in maintaining the balance between neuronal excitation and inhibition. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[5] Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism is a validated therapeutic strategy for neurological disorders such as epilepsy.[5]

Structure-Activity Relationship of Analogs

Research on pyrrolidine-2-acetic acid derivatives has revealed key structural features for potent GAT inhibition:

-

Stereochemistry: The stereochemistry at the C-2 position of the pyrrolidine ring is crucial for activity, with the (2S)-configuration generally favoring GAT-1 inhibition.[7]

-

N-Substitution: The nature of the substituent on the pyrrolidine nitrogen significantly influences potency and selectivity for different GAT subtypes.[6]

These findings suggest that this compound could serve as a valuable scaffold for the development of novel GAT inhibitors. The 3-yl acetate substitution offers a different vector for chemical modification compared to the more studied 2-yl derivatives, potentially leading to compounds with novel selectivity profiles.

Potential Therapeutic Applications

Given the established role of GAT inhibitors in managing CNS disorders, compounds derived from or structurally related to this compound could be explored for their therapeutic potential in:

-

Epilepsy: By enhancing GABAergic inhibition, GAT inhibitors can reduce neuronal hyperexcitability.

-

Neuropathic Pain: GAT inhibitors have shown analgesic properties in preclinical models of neuropathic pain.[8]

-

Anxiety Disorders: The anxiolytic effects of enhancing GABAergic neurotransmission are well-established.

Further research is required to synthesize and evaluate derivatives of this compound to determine their efficacy and selectivity for GAT subtypes and their potential as therapeutic agents.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its analogs as potential GAT inhibitors.

In Vitro GABA Uptake Assay

This protocol describes a common method for assessing the inhibitory activity of a compound on GABA transporters expressed in a cellular system.[5][9]

Objective: To determine the IC₅₀ value of a test compound for the inhibition of GABA uptake by specific GAT subtypes.

Materials:

-

HEK293 cells stably expressing the target GAT subtype (e.g., GAT-1, GAT-2, GAT-3, or BGT-1).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM D-glucose.[5]

-

Radiolabeled GABA: [³H]GABA.

-

Unlabeled GABA.

-

Test compound (e.g., this compound).

-

Reference GAT inhibitor (e.g., Tiagabine for GAT-1).

-

96-well cell culture plates.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture: Seed the HEK293 cells expressing the target GAT into 96-well plates and grow to confluence.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Assay: a. Wash the cells twice with pre-warmed assay buffer.[5] b. Add the assay buffer containing different concentrations of the test compound or reference inhibitor to the wells. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[5] d. Initiate GABA uptake by adding a solution of [³H]GABA (final concentration typically in the low nanomolar range) to each well. e. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.

-

Termination of Uptake: a. Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.[5] b. Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

-

Quantification: a. Transfer the cell lysates to scintillation vials. b. Add scintillation fluid to each vial. c. Measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a potent GAT inhibitor) from the total uptake (measured in the absence of any inhibitor). b. Plot the percentage of inhibition versus the logarithm of the test compound concentration. c. Calculate the IC₅₀ value using a non-linear regression analysis.

Visualizations

Signaling Pathway

Caption: Inhibition of GABA reuptake by a potential GAT inhibitor.

Experimental Workflow

Caption: Workflow for an in vitro GABA uptake inhibition assay.

Conclusion and Future Directions

This compound is a valuable chemical intermediate with a structural framework that holds promise for the development of novel CNS-active compounds. While direct evidence of its biological activity is currently lacking, the extensive research on its structural analogs strongly suggests that its derivatives are likely to interact with GABA transporters.

Future research should focus on:

-

Synthesis of a focused library of derivatives: Modifying the pyrrolidine ring and the acetate moiety to explore the structure-activity relationship for GAT inhibition.

-

In vitro pharmacological profiling: Screening these new compounds against a panel of GAT subtypes to determine their potency and selectivity.

-

In vivo evaluation: Testing promising candidates in animal models of epilepsy, neuropathic pain, and anxiety to assess their therapeutic potential.

By leveraging the knowledge gained from related chemical series, researchers can efficiently explore the potential of this compound as a starting point for the discovery of next-generation CNS therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. (S)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride [myskinrecipes.com]

- 3. This compound [synhet.com]

- 4. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Potent Bioactive Molecules from Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing methyl 2-(pyrrolidin-3-yl)acetate hydrochloride as a key chiral building block. The focus is on the preparation of N-substituted pyrrolidine-3-acetic acid derivatives, a class of compounds with significant potential as inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable candidates for the development of novel therapeutics for neurological disorders.

Introduction

This compound is a versatile heterocyclic intermediate in pharmaceutical research and development.[1][2] Its inherent chirality and the presence of a reactive secondary amine and a modifiable ester group make it an ideal scaffold for constructing a diverse range of bioactive molecules. The pyrrolidine ring is a common motif in many centrally active compounds, and its derivatives have been extensively explored for their interaction with various receptors and transporters in the central nervous system (CNS).[1][3] This application note will focus on the synthesis of potent GABA uptake inhibitors, a class of drugs with therapeutic potential in epilepsy, anxiety, and other neurological conditions.

Rationale for Targeting GABA Uptake Inhibitors

The neurotransmitter GABA plays a crucial role in mediating inhibitory signaling in the brain. The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) terminates its action. Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a validated strategy for the treatment of various neurological disorders. Pyrrolidine-based structures, particularly N-substituted pyrrolidine-acetic acid derivatives, have been identified as potent and selective GAT inhibitors.[1][4][5][6] The lipophilic N-substituent is critical for high-affinity binding to the transporter.

Synthetic Strategy

The general synthetic approach to novel GABA uptake inhibitors from this compound involves a three-step sequence:

-

N-Protection: The secondary amine of the pyrrolidine ring is first protected to ensure selective functionalization. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.

-

N-Alkylation/Arylation: The protected intermediate is then N-alkylated or N-arylated to introduce a lipophilic side chain, which is a key determinant of biological activity.

-

Deprotection and Hydrolysis: Finally, the protecting group is removed, and the methyl ester is hydrolyzed to yield the target carboxylic acid, which is often the active form of the drug.

Quantitative Data: Bioactivity of Structurally Related GABA Uptake Inhibitors

The following table summarizes the inhibitory activity (IC₅₀ values) of several N-substituted pyrrolidine-2-acetic acid derivatives against GABA transporters. While these compounds are structural isomers (2-substituted vs. 3-substituted) of the target molecules in this protocol, they provide a strong rationale for the selection of N-substituents and give an indication of the expected potency.

| Compound ID | N-Substituent | GAT-1 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | Reference |

| (S)-4b | 4,4-Diphenylbut-3-en-1-yl | 0.396 | - | [6] |

| (S)-4c | 4,4-Di(3-methylthiophen-2-yl)but-3-en-1-yl | 0.343 | - | [6] |

| (R)-4d | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | - | 3.1 | [6] |

| 17a | N-(1,1-Diphenylbut-1-en-4-yl) | 0.14 (synaptosomal uptake) | - | [7] |

Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis of a potent GABA uptake inhibitor, N-(4,4-diphenylbut-3-enyl)-pyrrolidine-3-acetic acid, starting from this compound.

Protocol 1: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate (2)

Objective: To protect the secondary amine of the starting material with a Boc group.

Materials:

-

This compound (1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate (2).

Expected Yield: 85-95%

Protocol 2: Synthesis of Methyl 2-(1-(4,4-diphenylbut-3-enyl)pyrrolidin-3-yl)acetate (3)

Objective: To introduce the lipophilic 4,4-diphenylbut-3-enyl side chain via N-alkylation.

Materials:

-

Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate (2)

-

4-Bromo-1,1-diphenyl-1-butene

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

First, deprotect the Boc group from compound 2 . Dissolve 2 (1.0 eq) in a solution of 4 M HCl in dioxane and stir at room temperature for 2 hours. Concentrate under reduced pressure to obtain the hydrochloride salt of methyl 2-(pyrrolidin-3-yl)acetate.

-

To a stirred solution of the deprotected this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).

-

Add 4-bromo-1,1-diphenyl-1-butene (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl 2-(1-(4,4-diphenylbut-3-enyl)pyrrolidin-3-yl)acetate (3).

Expected Yield: 60-75%

Protocol 3: Synthesis of N-(4,4-Diphenylbut-3-enyl)-pyrrolidine-3-acetic Acid (4)

Objective: To hydrolyze the methyl ester to the final bioactive carboxylic acid.

Materials:

-

Methyl 2-(1-(4,4-diphenylbut-3-enyl)pyrrolidin-3-yl)acetate (3)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve methyl 2-(1-(4,4-diphenylbut-3-enyl)pyrrolidin-3-yl)acetate (3) (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, N-(4,4-diphenylbut-3-enyl)-pyrrolidine-3-acetic acid (4).

Expected Yield: 80-90%

Visualizations

GABAergic Synapse and Transporter Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of methyl ester precursors of biologically active agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]

- 5. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of 4-N-methylamino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Asymmetric Synthesis Using Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the asymmetric synthesis of valuable chiral building blocks utilizing methyl 2-(pyrrolidin-3-yl)acetate hydrochloride. This versatile starting material serves as a key component in the stereoselective synthesis of various biologically active molecules, particularly in the development of novel therapeutics.

Application Note 1: Stereoselective N-Arylation for the Synthesis of a Nicotinic Acetylcholine Receptor Agonist Precursor

This protocol details the synthesis of a key intermediate for a class of nicotinic acetylcholine receptor (nAChR) agonists. The core of this synthesis is a stereoselective N-arylation of (R)-methyl 2-(pyrrolidin-3-yl)acetate. The pyrrolidine moiety is a common scaffold in nAChR ligands, and its stereochemistry is often crucial for biological activity.

Reaction Scheme:

Experimental Protocol:

-

Reagents and Materials:

-

(R)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride

-

2-chloro-5-iodopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 eq), (±)-BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene to the flask, followed by (R)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride (1.0 eq) and 2-chloro-5-iodopyridine (1.1 eq).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-arylated product.

-

Quantitative Data:

| Product | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |

| (R)-Methyl 2-(1-(5-iodopyridin-2-yl)pyrrolidin-3-yl)acetate | 75-85 | >98% | Not Applicable |

Logical Workflow for Stereoselective N-Arylation

Application Notes: Synthesis of a Dopamine D2 Receptor Agonist Precursor for Parkinson's Disease Research Using Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key therapeutic strategy involves the use of dopamine receptor agonists to supplement the diminished levels of endogenous dopamine. The pyrrolidine scaffold is a privileged structure in medicinal chemistry and is found in numerous centrally active compounds. This application note details a synthetic protocol for the preparation of a key intermediate, a potential precursor for novel dopamine D2 receptor agonists, utilizing Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride as a starting material. This intermediate can be further elaborated to generate a library of potential therapeutic agents for Parkinson's disease.

The described protocol focuses on an N-alkylation reaction, a common and efficient method for the derivatization of secondary amines like the pyrrolidine nitrogen in the starting material. This is followed by an amide coupling reaction to introduce further diversity and functionality.

Key Signaling Pathway in Parkinson's Disease Therapy

Dopamine D2 receptor agonists aim to mimic the action of dopamine at postsynaptic receptors, thereby compensating for the reduced dopamine levels in the striatum of Parkinson's disease patients. Activation of the D2 receptor initiates a G-protein coupled signaling cascade that ultimately leads to the modulation of downstream effectors, helping to alleviate the motor symptoms of the disease.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a dopamine D2 receptor agonist precursor in a two-step process.

Step 1: N-Alkylation of this compound

This step involves the reaction of this compound with a suitable alkylating agent. For this protocol, we will use 4-(2-bromoethyl)phenol as an example, which introduces a phenolic moiety that is common in many dopamine receptor ligands.

Materials:

-

This compound

-

4-(2-Bromoethyl)phenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetonitrile, add 4-(2-bromoethyl)phenol (1.1 eq).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.

Step 2: Amide Coupling of the N-Alkylated Intermediate

The ester group of the N-alkylated intermediate can be converted to an amide to introduce further chemical diversity. This example uses a standard peptide coupling reagent, HATU, to couple the corresponding carboxylic acid (obtained by hydrolysis of the methyl ester) with a primary amine.

Materials:

-

Methyl 2-(1-(4-hydroxyphenethyl)pyrrolidin-3-yl)acetate (from Step 1)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Propylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Hydrolysis: Dissolve the N-alkylated ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid.

-

Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 10 minutes, then add the primary amine (e.g., propylamine, 1.1 eq).

-

Stir the reaction at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final amide.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the dopamine D2 receptor agonist precursor.

Table 1: Reaction Parameters and Yields

| Step | Reaction Type | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | N-Alkylation | This compound | Methyl 2-(1-(4-hydroxyphenethyl)pyrrolidin-3-yl)acetate | 75 | >95 (by NMR) |

| 2 | Amide Coupling | 2-(1-(4-Hydroxyphenethyl)pyrrolidin-3-yl)acetic acid | N-Propyl-2-(1-(4-hydroxyphenethyl)pyrrolidin-3-yl)acetamide | 68 | >98 (by HPLC) |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Mass Spec (ESI+) m/z |

| Starting Material | C₇H₁₄ClNO₂ | 179.64 | 3.70 (s, 3H), 3.40-3.10 (m, 4H), 2.80-2.60 (m, 2H), 2.40-2.20 (m, 1H) | 144.1 [M-HCl+H]⁺ |

| N-Alkylated Product | C₁₆H₂₃NO₃ | 277.36 | 7.05 (d, 2H), 6.75 (d, 2H), 3.68 (s, 3H), 3.20-2.80 (m, 6H), 2.70-2.50 (m, 3H), 2.30-2.10 (m, 1H) | 278.2 [M+H]⁺ |

| Final Amide Product | C₁₈H₂₈N₂O₂ | 304.43 | 7.03 (d, 2H), 6.73 (d, 2H), 5.80 (br s, 1H), 3.25-2.85 (m, 8H), 2.75-2.55 (m, 3H), 1.50 (sext, 2H), 0.90 (t, 3H) | 305.2 [M+H]⁺ |

Conclusion